(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester
Description
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester (CAS synonym: ethyl (R)-3-amino-4,4,4-trifluorobutanoate) is a fluorinated β-amino acid ester with the molecular formula C₆H₁₀F₃NO₂ and a molecular weight of 185.14 g/mol . This compound features a chiral center at the second carbon, conferring enantioselective properties critical in pharmaceutical synthesis. The trifluoromethyl group at the terminal carbon enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery, particularly for protease inhibitors and kinase-targeting therapies . Its synthesis typically involves asymmetric catalysis or resolution of racemic mixtures to isolate the R-enantiomer, which is pharmacologically preferred in certain applications due to stereospecific interactions .
Properties
IUPAC Name |
ethyl (2R)-2-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJBKDTUWYBQM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
A scalable approach employs a recyclable chiral auxiliary in a nickel(II)-glycine Schiff base complex. The glycine derivative is alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions, followed by decomplexation and esterification to yield the (R)-enantiomer.
Key Steps:
-
Formation of Ni(II)-Glycine Complex :
-
Alkylation :
-
Decomplexation :
Advantages:
Catalytic Asymmetric Hydrogenation
Substrate Preparation and Reduction
This method involves hydrogenating a prochiral α,β-unsaturated ester precursor using transition metal catalysts.
Procedure:
Data Table: Catalytic Performance
| Catalyst | ee (%) | Yield (%) | Scale (g) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ + SL-M004-1 | 94 | 88 | 10 |
| Rh-(R)-DuPhos | 92 | 85 | 5 |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic ethyl 2-amino-4,4,4-trifluorobutanoate is resolved using immobilized lipases (e.g., CAL-B).
Process:
Limitations:
-
Maximum theoretical yield limited to 50%.
-
Requires recycling of undesired enantiomer.
Diastereomeric Crystallization
Salt Formation with Chiral Acids
The racemic amino ester forms diastereomeric salts with chiral resolving agents (e.g., L-tartaric acid), enabling separation via crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
Hydrolysis: ®-2-Amino-4,4,4-trifluoro-butyric acid and ethanol.
Reduction: ®-2-Amino-4,4,4-trifluoro-butanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester serves as a crucial building block in organic synthesis. Its unique trifluoromethyl group allows for the development of more complex organic molecules, enhancing reaction pathways and product diversity.
Biology
The compound has been studied for its biological effects, particularly in:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Protein Modification: The compound can covalently modify proteins, altering their function and activity.
- Metabolic Pathways: The trifluoromethyl group influences metabolic stability, allowing for prolonged action within biological systems.
Medicine
In medicinal chemistry, this compound is investigated for:
- Drug Development: Its properties are explored for designing molecules with enhanced bioavailability and metabolic stability.
- Therapeutic Applications: It has shown potential in treating conditions like diabetes mellitus by inhibiting Dipeptidyl Peptidase-IV (DPP-IV), which plays a role in glucose metabolism .
Industry
This compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group. Its applications extend to:
- Manufacturing of Agrochemicals: The compound's unique properties make it suitable for developing agrochemicals with improved efficacy.
- Production of Fluorinated Polymers: Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, with selective inhibition observed over human counterparts.
Case Study 2: Antitumor Activity
In vitro tests revealed that this compound significantly reduces cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is critical for developing targeted cancer therapies.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enhances reaction pathways |
| Biology | Enzyme inhibition | Selective against bacterial enzymes |
| Medicine | Drug development | Potential DPP-IV inhibitor |
| Industry | Specialty chemicals | Improved material properties |
Mechanism of Action
The mechanism by which ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Modification: It can modify proteins through covalent bonding, altering their function and activity.
Metabolic Pathways: The trifluoromethyl group can influence metabolic pathways by affecting the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Differences :
- The brominated analogs (e.g., ) exhibit enhanced electrophilicity due to the bromine atom, enabling nucleophilic substitution reactions. However, they lack the amino group, limiting their utility in peptide mimetics.
- The methyl group in ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate increases steric hindrance, reducing reactivity compared to the parent bromo compound .
Oxygen-Containing Derivatives
Key Differences :
- The methoxy group in ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate stabilizes the conjugated system, enhancing its utility in Diels-Alder reactions .
- α,β-unsaturated esters (e.g., ) are more reactive toward nucleophiles but lack the amino group necessary for chiral induction in drug candidates.
Aromatic and Heterocyclic Analogs
Key Differences :
- The thiazole derivative () demonstrates how trifluoromethyl groups enhance bioactivity in heterocycles, though its synthesis was serendipitous during attempts to prepare (R)-2-amino-4,4,4-trifluoro-butyric acid derivatives.
Stereochemical Variants
Key Differences :
- The S-enantiomer hydrochloride () was discontinued commercially, highlighting the critical role of stereochemistry in drug efficacy.
Biological Activity
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is a fluorinated amino acid derivative that has garnered attention for its unique biological properties. This compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Structure and Functional Groups
- Molecular Formula : C6H10F3NO2
- Molecular Weight : 201.15 g/mol
- Functional Groups : Amino group (-NH2), ester group (-COO-), and trifluoromethyl group (-CF3).
The trifluoromethyl group contributes to the compound's distinct chemical properties, such as increased reactivity and unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the esterification of (R)-2-Amino-4,4,4-trifluoro-butyric acid with ethanol in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. Advanced industrial methods may utilize continuous flow reactors for optimized yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular functions.
- Protein Modification : Through covalent bonding, the compound can modify proteins, impacting their activity and stability.
- Metabolic Pathways : The trifluoromethyl group influences metabolic stability, allowing for prolonged action within biological systems .
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, this compound has shown potential against various bacterial strains due to its ability to inhibit bacterial topoisomerases .
| Bacterial Strain | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 0.012 µg/mL |
| Enterococcus faecalis | 0.008 µg/mL |
| Streptococcus pyogenes | 0.015 µg/mL |
These findings suggest that the compound could be developed into a potent antibacterial agent.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has been tested against various cancer cell lines with promising results:
| Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HCT116 (Colon) | 25.1 | 77.5 | 93.3 |
| MCF-7 (Breast) | 21.5 | 28.7 | 15.9 |
| U87 MG (Glioblastoma) | 15.1 | 27.9 | 28.7 |
These results indicate a broad-spectrum antitumor activity with selective efficacy against specific cancer types .
Case Studies
-
Study on Enzyme Inhibition
A study demonstrated that this compound inhibits bacterial DNA gyrase and topoisomerase IV effectively, which are crucial for bacterial DNA replication . The inhibition was found to be highly selective for bacterial enzymes over human counterparts. -
Antitumor Research
In vitro tests revealed that this compound could significantly reduce cell viability in several cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is critical for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester, and how can side reactions be minimized?
- The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride (SOCl₂) under reflux conditions can yield intermediates, though unintended cyclization to thiazole derivatives may occur if reaction parameters (e.g., temperature, solvent) are not tightly controlled . To minimize side products, anhydrous conditions and stoichiometric monitoring via TLC or HPLC are advised.
Q. How can the enantiomeric purity of this compound be validated?
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase (90:10 v/v) is effective. For structural confirmation, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in related trifluoromethyl-substituted thiazole derivatives .
Q. What analytical techniques are critical for characterizing this compound's stability under varying pH and temperature?
- Accelerated stability studies using HPLC-UV (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) can track degradation products. NMR (¹H/¹⁹F) is essential for detecting hydrolyzed byproducts like free carboxylic acids or racemization . Evidence from similar esters shows degradation peaks at 2.3–2.5 ppm (carboxylic acid protons) in ¹H-NMR under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data for impurities in this compound?
- Co-elution of epimers or structurally similar impurities (e.g., diastereomers) may occur due to minor chromatographic variability. Employ orthogonal methods:
- LC-MS/MS to differentiate masses of impurities (e.g., +16 Da for oxidation products).
- Ion-pair chromatography with heptafluorobutyric acid (HFBA) to enhance separation of polar impurities .
- For example, Pharmacopeial Forum reports that trifluoro-butyl esters often co-elute with sulfoxide derivatives unless mobile phase pH is adjusted to 3.5–4.0 .
Q. What mechanistic insights explain unexpected thiazole formation during synthesis?
- During attempts to synthesize the target compound, cyclization to thiazole derivatives (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) may occur due to nucleophilic attack by sulfur-containing reagents (e.g., thiourea) or residual thionyl chloride. Computational modeling (DFT) of transition states can identify energy barriers favoring cyclization over esterification .
Q. How does the trifluoromethyl group influence the compound's conformational dynamics in drug design?
- The CF₃ group introduces steric and electronic effects:
- Steric : X-ray data shows a 5.15° dihedral angle between the thiazole and phenyl rings, suggesting restricted rotation .
- Electronic : ¹⁹F-NMR chemical shifts (δ −60 to −70 ppm) indicate strong electron-withdrawing effects, stabilizing intermediates in nucleophilic acyl substitutions .
- These properties make the compound a candidate for protease inhibitors or fluorinated analogs of bioactive molecules.
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses involving this ester?
- Stepwise purification : Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before final esterification.
- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce racemization .
- Evidence from pemetrexed disodium synthesis shows that protecting groups (e.g., tert-butyl esters) improve yields in trifluoro-butyl derivatives .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
